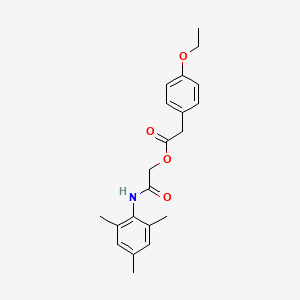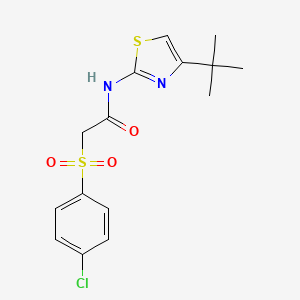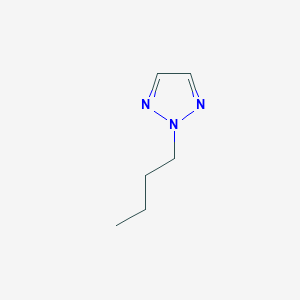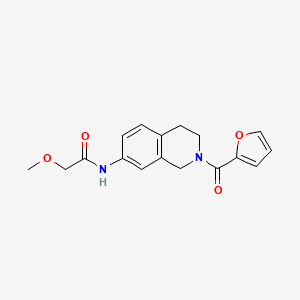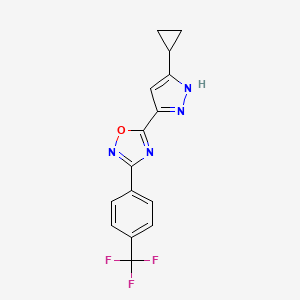
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, phenyl, and oxadiazole rings, along with the cyclopropyl and trifluoromethyl substituents .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrazole and oxadiazole rings might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could affect its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Computational and Pharmacological Evaluations
A study conducted by Faheem (2018) highlighted the computational and pharmacological potential of novel derivatives, including oxadiazole and pyrazole compounds, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated moderate inhibitory effects across various assays, indicating their potential as therapeutic agents in managing pain, inflammation, and oxidative stress-related conditions (M. Faheem, 2018).
Anticancer Activity
Zhang et al. (2005) discovered that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole and its derivatives act as novel apoptosis inducers, showing good activity against several breast and colorectal cancer cell lines. These compounds arrest cancer cells in the G(1) phase, leading to apoptosis, demonstrating their potential as anticancer agents (Han-Zhong Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, Jin et al. (2014) developed heteroleptic iridium(III) complexes with oxadiazole phenol as ancillary ligands, which are green phosphors for organic light-emitting diodes (OLEDs). These complexes showed high photoluminescence quantum efficiency, indicating their applicability in high-performance OLEDs with low efficiency roll-off (Yi Jin et al., 2014).
Antimicrobial Agents
Ningaiah et al. (2014) synthesized a novel series of oxadiazole derivatives with demonstrated potent to weak antimicrobial activity. These compounds, especially compound 7m, emerged as effective antimicrobial agents, showing promise in combating bacterial and fungal infections (S. Ningaiah et al., 2014).
Cytochrome P450-Mediated Metabolism
Research by Maciolek et al. (2011) on setileuton, a selective inhibitor of the 5-lipoxygenase enzyme, revealed the novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole, elucidating a metabolic pathway in the drug's pharmacokinetics. This study provides insights into the drug metabolism and disposition, particularly the role of cytochrome P450s in the biotransformation of pharmaceuticals containing the oxadiazole ring (C. Maciolek et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)10-5-3-9(4-6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-1-2-8/h3-8H,1-2H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSLTPSEKYAKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

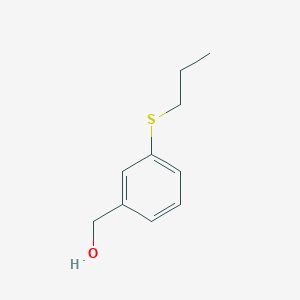
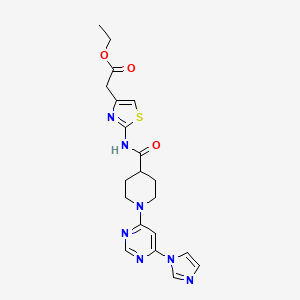
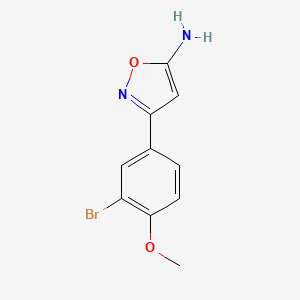
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
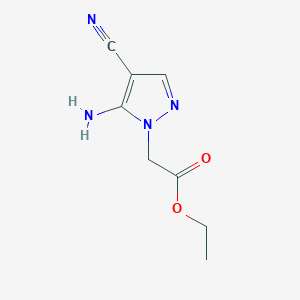
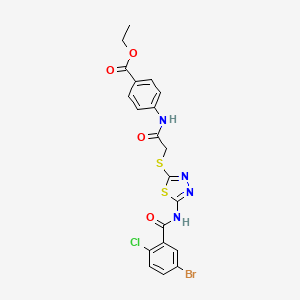
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)
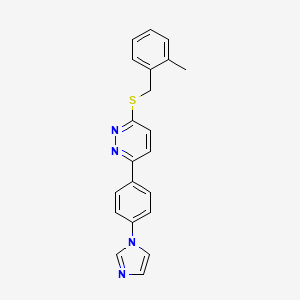
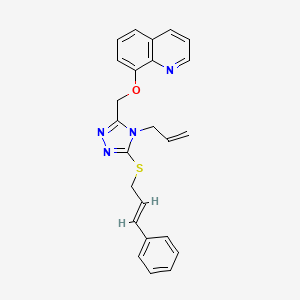
![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
